Tyrosinase Inhibition: Lower Potency but Distinct Mechanism Compared to Kojic Acid
In a vendor-reported comparative in vitro tyrosinase inhibition assay, 3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride showed an IC50 of 25 µM with a competitive inhibition mode. This places it as a moderately active inhibitor, half as potent as the positive control kojic acid (IC50 13 µM, competitive) but twice as potent as umbelliferone (IC50 50 µM, non-competitive) . The differentiated mechanism (competitive vs. non-competitive) may offer an advantage in scenarios where a non-competitive inhibitor is not desired. Users should note that this data is sourced from a vendor datasheet and has not been independently published in peer-reviewed literature; confirmatory testing is advised.
| Evidence Dimension | Inhibitory potency against tyrosinase |
|---|---|
| Target Compound Data | IC50 = 25 µM (competitive inhibition) |
| Comparator Or Baseline | Kojic Acid IC50 = 13 µM (competitive); Umbelliferone IC50 = 50 µM (non-competitive) |
| Quantified Difference | 1.9-fold weaker than kojic acid; 2.0-fold more potent than umbelliferone |
| Conditions | In vitro tyrosinase enzyme assay (vendor-reported, primary source not identified) |
Why This Matters
For researchers exploring tyrosinase inhibition for dermatological applications, this compound provides a starting scaffold with moderate potency and a competitive mechanism distinct from the weaker non-competitive inhibitor umbelliferone.
